1,5-ナフタレンジスルホン酸ジメチル

概要

説明

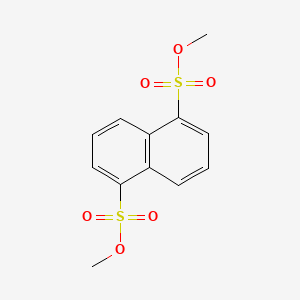

Dimethyl 1,5-naphthalenedisulfonate is an organic compound with the molecular formula C12H12O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring, and these sulfonic acid groups are esterified with methanol. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties .

科学的研究の応用

Chemical Properties and Characteristics

Dimethyl 1,5-naphthalenedisulfonate is characterized by:

- Molecular Weight : 316.35 g/mol

- Melting Point : 203 °C

- Appearance : White to almost white powder or crystals

- Density : 1.439 g/cm³

- Solubility : Soluble in polar solvents, poorly soluble in non-polar solvents

These properties make it suitable for various applications, particularly in synthetic processes.

Synthetic Chemistry Applications

Dimethyl 1,5-naphthalenedisulfonate is utilized as a reagent in organic synthesis. Its applications include:

- Synthetic Dyes : It serves as an intermediate in the production of synthetic dyes, contributing to vibrant colors used in textiles and plastics .

- Fluorescent Whitening Agents : The compound is employed in formulations that enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light .

- Fungicides : Its antifungal properties make it useful in agricultural applications to protect crops from fungal infections .

Environmental Applications

Recent studies have highlighted the role of dimethyl 1,5-naphthalenedisulfonate in environmental science:

- Pollutant Degradation : Research indicates that this compound can undergo oxidative degradation through photolysis processes. A study demonstrated its degradation in aqueous solutions under UV light, both with and without hydrogen peroxide, suggesting potential for remediation of contaminated water sources .

| Condition | Rate of Degradation | Remarks |

|---|---|---|

| UV Light Alone | Moderate | Effective under controlled conditions |

| UV Light + H2O2 | High | Significantly enhances degradation rate |

Biochemical Applications

In biochemistry, dimethyl 1,5-naphthalenedisulfonate has been investigated for its potential roles:

- Epimerization Reactions : It has been used as a catalyst in the epimerization of amino acids. Specifically, DL-alloisoleucine can be converted to DL-isoleucine using dimethyl 1,5-naphthalenedisulfonate under specific conditions, demonstrating its utility in amino acid synthesis .

Case Study: Epimerization of Amino Acids

A notable study explored the conversion of DL-alloisoleucine to DL-isoleucine using dimethyl 1,5-naphthalenedisulfonate. The reaction was optimized at temperatures between 50°C and 110°C, leading to high yields of the desired product while minimizing by-products .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 1,5-naphthalenedisulfonate can be synthesized through the sulfonation of naphthalene followed by esterification. The process involves the following steps:

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming 1,5-naphthalenedisulfonic acid.

Esterification: The 1,5-naphthalenedisulfonic acid is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form dimethyl 1,5-naphthalenedisulfonate

Industrial Production Methods: In industrial settings, the production of dimethyl 1,5-naphthalenedisulfonate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality .

化学反応の分析

Types of Reactions: Dimethyl 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfonic acids.

Substitution: Various substituted naphthalene derivatives.

作用機序

The mechanism of action of dimethyl 1,5-naphthalenedisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

類似化合物との比較

- Diethyl 1,5-naphthalenedisulfonate

- Cyclohexylammonium 1,5-naphthalenedisulfonate

- 1,5-Naphthalenedisulfonic acid

Comparison: Dimethyl 1,5-naphthalenedisulfonate is unique due to its specific ester groups, which confer distinct solubility and reactivity properties compared to its analogs. For instance, diethyl 1,5-naphthalenedisulfonate has larger ester groups, affecting its steric interactions and solubility in different solvents. Cyclohexylammonium 1,5-naphthalenedisulfonate, on the other hand, forms ionic salts, which have different physical and chemical properties .

生物活性

Dimethyl 1,5-naphthalenedisulfonate (DMNDS) is an organic compound with the molecular formula C₁₂H₁₂O₆S₂. It features two sulfonic acid groups at the 1 and 5 positions of the naphthalene ring, esterified with methanol. This compound has garnered attention for its diverse biological activities, particularly in biochemical assays and potential medicinal applications.

DMNDS is synthesized through a two-step process:

- Sulfonation of Naphthalene : Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups.

- Esterification : The resultant 1,5-naphthalenedisulfonic acid undergoes esterification with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

The biological activity of DMNDS primarily arises from its sulfonate groups, which can interact with positively charged sites on proteins and enzymes. This interaction can alter enzyme activities and protein functions, making DMNDS a useful probe in biochemical assays . Additionally, DMNDS can participate in redox reactions that influence cellular signaling pathways.

Biological Applications

1. Enzyme Activity Probe

DMNDS is utilized as a probe in various biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins allows researchers to investigate enzyme kinetics and mechanisms .

2. Drug Delivery Potential

Research is ongoing to explore DMNDS as a potential drug delivery agent due to its capacity to form stable complexes with various therapeutic agents. This property may enhance the bioavailability and efficacy of drugs.

3. Antimicrobial Activity

Studies have indicated that derivatives of naphthalenedisulfonates exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus. The specific activity of DMNDS in this context warrants further investigation .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of DMNDS:

- Study on Enzyme Inhibition : A study demonstrated that DMNDS effectively inhibited specific proteolytic enzymes, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated.

- Complex Formation with Proteins : Research utilizing NMR spectroscopy has shown that DMNDS can form stable complexes with macrocyclic receptors, influencing their binding properties and enhancing molecular recognition capabilities .

Comparative Analysis

To understand the uniqueness of DMNDS, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Dimethyl 1,5-naphthalenedisulfonate | C₁₂H₁₂O₆S₂ | Enzyme probe, potential drug delivery |

| Diethyl 1,5-naphthalenedisulfonate | C₁₄H₁₈O₆S₂ | Similar enzyme inhibition |

| 1,5-Naphthalenedisulfonic acid | C₁₂H₁₀O₆S₂ | Antimicrobial properties |

特性

IUPAC Name |

dimethyl naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXPJMZQMWIBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288660 | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20779-13-9 | |

| Record name | 20779-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 1,5-naphthalenedisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。